Hycon

Vue d'ensemble

Description

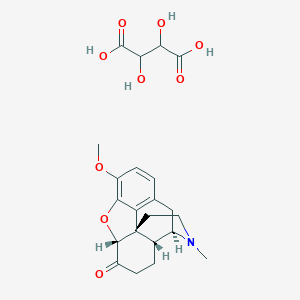

Le bitartrate d'hydrocodone est un opioïde synthétique dérivé de la codéine, couramment utilisé comme analgésique et antitussif . Il s'agit d'un agoniste opiacé dérivé de la phénanthrène qui se lie aux récepteurs opioïdes dans le système nerveux central pour soulager la douleur et supprimer la toux .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le bitartrate d'hydrocodone est synthétisé par une série de réactions chimiques à partir de la codéine. Le processus implique l'oxydation de la codéine en codéinone, suivie d'une étape de réduction pour former l'hydrocodone . L'étape finale consiste à faire réagir l'hydrocodone avec l'acide tartrique pour former le bitartrate d'hydrocodone .

Méthodes de production industrielle

La production industrielle de bitartrate d'hydrocodone implique une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour l'efficacité et le rendement. Le processus comprend des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le bitartrate d'hydrocodone subit diverses réactions chimiques, notamment :

Oxydation : Conversion de la codéine en codéinone.

Réduction : Réduction de la codéinone en hydrocodone.

Substitution : Formation de bitartrate d'hydrocodone par réaction de l'hydrocodone avec l'acide tartrique.

Réactifs et conditions courants

Oxydation : Agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Acide tartrique en milieu aqueux ou alcoolique.

Principaux produits

Oxydation : Codéinone.

Réduction : Hydrocodone.

Substitution : Bitartrate d'hydrocodone.

Applications de la recherche scientifique

Le bitartrate d'hydrocodone a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement de méthodes analytiques.

Biologie : Étudié pour ses effets sur les récepteurs opioïdes et son rôle dans la gestion de la douleur.

Médecine : Largement utilisé dans la recherche clinique pour le soulagement de la douleur et la suppression de la toux.

Industrie : Employé dans la formulation de produits pharmaceutiques pour le soulagement de la douleur et de la toux.

Mécanisme d'action

Le bitartrate d'hydrocodone exerce ses effets en se liant au récepteur opioïde mu (MOR) avec une forte affinité, suivi des récepteurs opioïdes delta (DOR) . Cette liaison inhibe la libération de neurotransmetteurs, ce qui entraîne une analgésie et une suppression de la toux . Le composé affecte également les centres respiratoires du tronc cérébral, ce qui entraîne une dépression respiratoire à fortes doses .

Applications De Recherche Scientifique

Hydrocodone bitartrate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of analytical methods.

Biology: Studied for its effects on opioid receptors and its role in pain management.

Medicine: Widely used in clinical research for pain relief and cough suppression.

Industry: Employed in the formulation of pharmaceutical products for pain and cough relief.

Mécanisme D'action

Hydrocodone bitartrate exerts its effects by binding to the mu opioid receptor (MOR) with high affinity, followed by delta opioid receptors (DOR) . This binding inhibits the release of neurotransmitters, leading to analgesia and cough suppression . The compound also affects the brain stem respiratory centers, leading to respiratory depression at high doses .

Comparaison Avec Des Composés Similaires

Composés similaires

Codéine : Un opioïde naturel utilisé pour le soulagement de la douleur et la suppression de la toux.

Oxycodone : Un opioïde synthétique similaire à l'hydrocodone, utilisé pour la douleur modérée à sévère.

Morphine : Un opioïde naturel utilisé pour la gestion de la douleur sévère.

Unicité

Le bitartrate d'hydrocodone est unique en raison de son efficacité équilibrée dans le soulagement de la douleur et la suppression de la toux, ce qui en fait un composé polyvalent en milieu clinique . Contrairement à la codéine, l'hydrocodone a une puissance plus élevée et une durée d'action plus longue . Comparée à l'oxycodone, l'hydrocodone présente un risque plus faible d'abus et de dépendance .

Activité Biologique

Hycon, a compound with diverse applications in biological systems, exhibits various biological activities that are critical for its functionality in both therapeutic and industrial contexts. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily known as a context-aware hypermedia framework developed for enhancing the annotation of protein functions and interactions. Its applications extend to various fields, including bioinformatics and molecular biology. Understanding its biological activity involves exploring its impact on cellular processes, protein function annotation, and potential therapeutic uses.

This compound's biological activity can be attributed to its ability to interact with various biomolecules and influence cellular pathways. Key mechanisms include:

- Protein Interaction : this compound facilitates the identification and annotation of functional residues in proteins, which is crucial for understanding their roles in biological processes .

- Signaling Pathways : It plays a role in modulating signaling pathways that are essential for cellular responses to environmental stimuli .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Protein Function Annotation

In a study focused on the influenza A virus PB1 protein, researchers utilized this compound to systematically identify functional residues essential for viral replication. The study employed saturation mutagenesis and high-throughput sequencing to assess the impact of mutations on protein stability and function. This approach demonstrated high sensitivity in annotating known canonical polymerase functional residues while also identifying noncanonical residues critical for nuclear import .

Case Study 2: Stress Response Mechanisms

Another investigation explored the role of this compound in yeast cells' response to osmotic stress. The study revealed that this compound could enhance the understanding of the Hog1 signaling cascade's activation during salt stress. The research highlighted how this compound's framework allowed for modeling the bimodal response of yeast cells under varying stress conditions, providing insights into stochastic mechanisms governing cellular behavior .

Research Findings

Recent findings indicate that this compound's application extends beyond mere annotation. It has been shown to significantly influence:

- Gene Expression : Activation of specific genes involved in stress response pathways.

- Cellular Adaptation : Enhancing the ability of cells to adapt to environmental changes through improved signaling pathway modulation.

Propriétés

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZNMVJJKMFGX-BWCYBWMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162277 | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-71-5 | |

| Record name | Hydrocodone bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocodone bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocodone hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCODONE BITARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GU1G05Y03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.